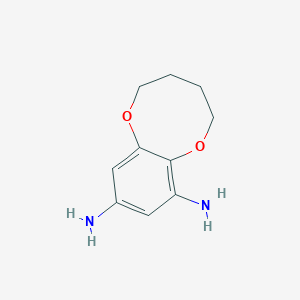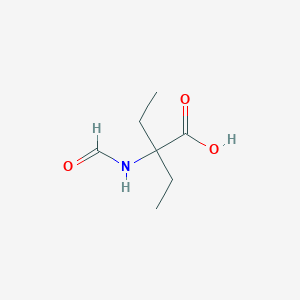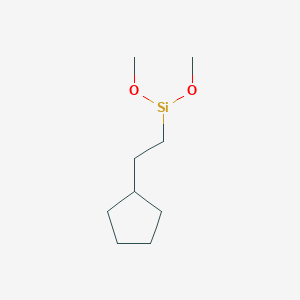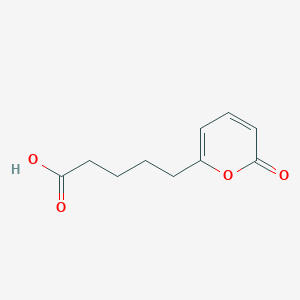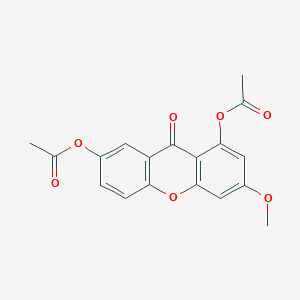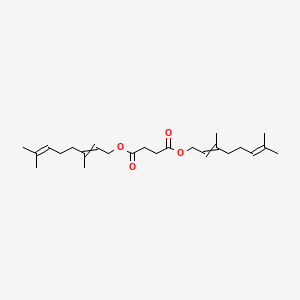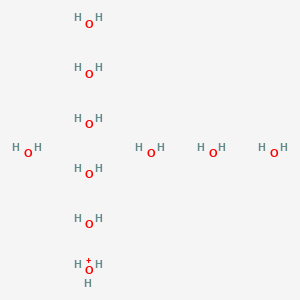
oxidanium;nonahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxidanium;nonahydrate is a chemical compound that consists of oxidanium ions and water molecules in a specific stoichiometric ratio. The compound is a hydrate, meaning it includes water molecules within its crystalline structure. Hydrates are common in nature and are often used in various industrial and scientific applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxidanium;nonahydrate typically involves the hydration of oxidanium ions in an aqueous solution. The process can be carried out by dissolving oxidanium salts in water and allowing the solution to crystallize under controlled conditions. The reaction conditions, such as temperature and concentration, play a crucial role in determining the final product.
Industrial Production Methods
In industrial settings, this compound can be produced on a large scale by using continuous crystallization processes. The oxidanium salts are dissolved in water, and the solution is then subjected to controlled cooling or evaporation to induce crystallization. The resulting crystals are collected, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidanium;nonahydrate undergoes various chemical reactions, including:
Oxidation: The oxidanium ions can act as oxidizing agents, participating in redox reactions.
Reduction: Under certain conditions, oxidanium ions can be reduced to form different products.
Substitution: The compound can undergo substitution reactions where the oxidanium ions are replaced by other ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced oxidanium species.
Scientific Research Applications
Oxidanium;nonahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and experiments to study cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of oxidanium;nonahydrate involves its interaction with molecular targets and pathways within a system. The oxidanium ions can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the system.
Comparison with Similar Compounds
Similar Compounds
Magnesium sulfate heptahydrate: Similar in that it is also a hydrate with water molecules in its structure.
Copper sulfate pentahydrate: Another example of a hydrate with distinct chemical properties.
Uniqueness
Oxidanium;nonahydrate is unique due to its specific stoichiometric ratio and the properties conferred by the oxidanium ions. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
141365-31-3 |
|---|---|
Molecular Formula |
H21O10+ |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
oxidanium;nonahydrate |
InChI |
InChI=1S/10H2O/h10*1H2/p+1 |
InChI Key |
OERSQQSRDNGGHG-UHFFFAOYSA-O |
Canonical SMILES |
[OH3+].O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


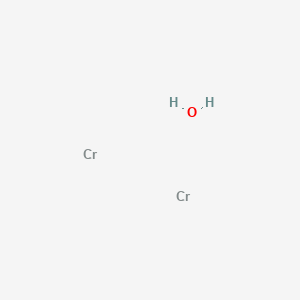
![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
